![molecular formula C20H21N3O2 B5493181 3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one
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Description
The compound “3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one” belongs to a class of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives . These compounds are potent and selective inhibitors of microtubule affinity regulating kinase (MARK), and hence find use in the treatment of Alzheimer’s disease and other conditions associated with hyperphosphorylation of tau .
Synthesis Analysis
The synthesis of these compounds involves scaffold hopping from an HTS hit to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This process imparts a promising initial selectivity within the CDK family . Further structural optimization is based on cytotoxic activity .Molecular Structure Analysis
The molecular structure of these compounds contains nitrogen atoms as the only ring hetero atoms in the condensed system . The condensed system contains two hetero rings .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)7-19-21-9-13-10-23(11-17(13)22-19)20(25)16-8-18(24)15-6-4-3-5-14(15)16/h3-6,9,12,16H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWNNVWPBRSBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C2CN(CC2=N1)C(=O)C3CC(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one |
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